molecular formula C17H15N5O B12753472 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone CAS No. 84576-41-0

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone

Cat. No.: B12753472
CAS No.: 84576-41-0
M. Wt: 305.33 g/mol
InChI Key: XEHAAUWLBWFZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone involves multiple steps, typically starting with the preparation of the pyridazinoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylmethoxy group is then introduced through a substitution reaction, followed by the formation of the hydrazone moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the hydrazone group to form amines.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential use in drug discovery and development.

    Medicine: Preliminary research suggests that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Further studies are needed to fully understand its medical potential.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone moiety is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-(phenylmethoxy)-, hydrazone stands out due to its unique combination of a pyridazinoindole core and a phenylmethoxy group. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

84576-41-0

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

(8-phenylmethoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine

InChI

InChI=1S/C17H15N5O/c18-21-17-16-14(9-19-22-17)13-8-12(6-7-15(13)20-16)23-10-11-4-2-1-3-5-11/h1-9,20H,10,18H2,(H,21,22)

InChI Key

XEHAAUWLBWFZSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=C(N=NC=C34)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.